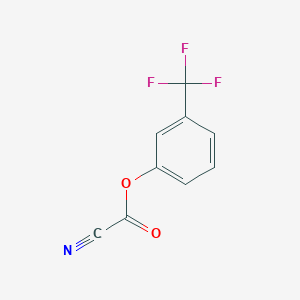
Ethyl 3-(2-sulfophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-sulfophenyl)acrylate (ESPA) is an organic compound that is widely used in the synthesis of various compounds, as well as in scientific research. It is a derivative of acrylate and is composed of ethyl, sulfur, and phenyl groups. ESPA is a colorless liquid with a low melting point and is soluble in most organic solvents. It is used in the synthesis of various compounds and is also used in scientific research due to its unique properties.
作用機序
The mechanism of action of Ethyl 3-(2-sulfophenyl)acrylate is not well understood. However, it is believed to act as a surfactant and to interact with proteins and other molecules in cells. It has also been shown to inhibit the activity of certain enzymes, such as phospholipase A2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Ethyl 3-(2-sulfophenyl)acrylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phospholipase A2 and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to have an anti-inflammatory effect and to reduce the levels of certain cytokines, such as interleukin-1β, in the body. Ethyl 3-(2-sulfophenyl)acrylate has also been shown to have an anti-cancer effect and to reduce the growth of certain cancer cells.
実験室実験の利点と制限
Ethyl 3-(2-sulfophenyl)acrylate is a relatively safe compound and is easy to use in laboratory experiments. It is readily available and can be synthesized in a relatively short amount of time. However, it is not very soluble in water, and its low melting point can make it difficult to handle. It is also relatively expensive, which can limit its use in experiments.
将来の方向性
The future of Ethyl 3-(2-sulfophenyl)acrylate is promising. It is being studied for its potential use in the treatment of various diseases, such as cancer and inflammation. It is also being studied for its potential use in drug delivery systems, as well as its potential use in the synthesis of various compounds. Additionally, its potential use in the synthesis of polymers and surfactants is being explored. Finally, its potential use in the study of cell signaling pathways and the effects of various drugs on the body is also being studied.
合成法
The synthesis of Ethyl 3-(2-sulfophenyl)acrylate is relatively simple and involves the reaction of ethyl acrylate with 2-sulfophenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen, in the presence of a Lewis acid, such as aluminum chloride. The reaction is then quenched with an aqueous solution of hydrochloric acid. The resulting product is then isolated and purified by distillation.
科学的研究の応用
Ethyl 3-(2-sulfophenyl)acrylate is widely used in scientific research due to its unique properties. It is used in the synthesis of various compounds, such as polymers, surfactants, and catalysts. It is also used in the synthesis of pharmaceuticals and other organic compounds. Ethyl 3-(2-sulfophenyl)acrylate is also used in the study of biochemical and physiological effects. It is often used in the study of cell signaling pathways and the effects of various drugs on the body.
特性
IUPAC Name |
2-[(E)-3-ethoxy-3-oxoprop-1-enyl]benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5S/c1-2-16-11(12)8-7-9-5-3-4-6-10(9)17(13,14)15/h3-8H,2H2,1H3,(H,13,14,15)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDNHYOGOINHLA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-sulfophenyl)acrylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)


![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)


![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)



